

An In-Depth Technical Guide to PSB 0777 Ammonium: Structure, Properties, and Protocols

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Compound of Interest				
Compound Name:	PSB 0777 ammonium			
Cat. No.:	B15569781	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PSB 0777 ammonium** salt, a potent and selective adenosine A₂A receptor agonist. This document consolidates its chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols to support its application in research and drug development.

Core Compound Details: PSB 0777 Ammonium Salt

PSB 0777 ammonium salt is a synthetic compound recognized for its high affinity and selectivity as a full agonist for the adenosine A₂A receptor. Its polar nature contributes to its distinct pharmacokinetic profile, making it a valuable tool for specific research applications, particularly in peripheral systems.

Chemical Structure and Identity

The molecular structure of **PSB 0777 ammonium** salt is characterized by a purine core linked to a benzenesulfonic acid moiety.

Chemical Structure:

A 2D representation of the chemical structure of 4-[2-[(6-Amino-9- β -D-ribofuranosyl-9H-purin-2-yl)thio]ethyl]benzenesulfonic acid ammonium salt.



IUPAC Name: 4-[2-[[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanyl]ethyl]benzenesulfonic acid;azane[1]

CAS Number: 2122196-16-9[2]

Physicochemical Properties

A summary of the key physicochemical properties of **PSB 0777 ammonium** salt is presented in the table below.

Property	Value	Reference
Molecular Formula	C18H20N5O7S2·NH4	[2]
Molecular Weight	500.55 g/mol	[2][3]
Purity	≥97%	[2]
Solubility	Soluble to 100 mM in water and DMSO	[2]

Pharmacological Properties and Data

PSB 0777 is a potent and selective full agonist of the adenosine A₂A receptor. Its pharmacological profile has been characterized through various in vitro and in vivo studies.

Receptor Binding Affinities (Ki)

The binding affinities of PSB 0777 for different adenosine receptor subtypes in both rat and human variants are detailed below. The data highlights its high selectivity for the A₂A receptor.



Receptor Subtype	Species	Ki (nM)	Reference
A ₂ A	Rat	44.4	[3][4]
A ₂ A	Human	360	[4]
A1	Rat	≥10,000	[4]
A1	Human	541	[4]
A ₂ B	Human	>10,000	
Аз	Human	>>10,000	

Functional Activity (EC50)

The functional potency of PSB 0777 as an agonist has been determined through cAMP accumulation assays.

Assay	Cell Line	EC50 (nM)	Reference
cAMP Accumulation	CHO-K1 (expressing A₂AAR)	117	[5]

Pharmacokinetic Properties

PSB 0777 exhibits a pharmacokinetic profile characterized by poor oral absorption and limited penetration of the blood-brain barrier, primarily due to its polar nature.



Parameter	Route of Administration	Species	Observation	Reference
Oral Bioavailability	Oral (0.4 mg/kg/day)	Rat	Very low plasma concentrations (<5 nM at 30 min), undetectable at 60 min.	
Systemic Absorption	Intraperitoneal (0.4 mg/kg/day)	Rat	Detectable plasma concentrations at 30 min, decreasing after 60 min, and undetectable at 120 and 240 min.	
Brain Penetrance	Not specified	Not specified	Poorly brain penetrant.	[4]

Signaling Pathway

As an adenosine A₂A receptor agonist, PSB 0777 activates a G-protein coupled receptor (GPCR) signaling cascade. The binding of PSB 0777 to the A₂A receptor leads to the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.





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Caption: PSB 0777 signaling pathway via the adenosine A₂A receptor.

Experimental Protocols

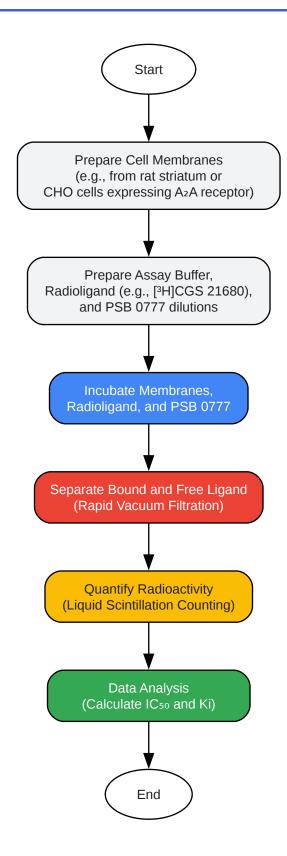
The following are generalized protocols for key assays used to characterize PSB 0777. For specific experimental details, it is recommended to consult the original research publications.

Radioligand Binding Assay (for Ki determination)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of PSB 0777.

Workflow Diagram:





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Caption: General workflow for a radioligand binding assay.



Methodology:

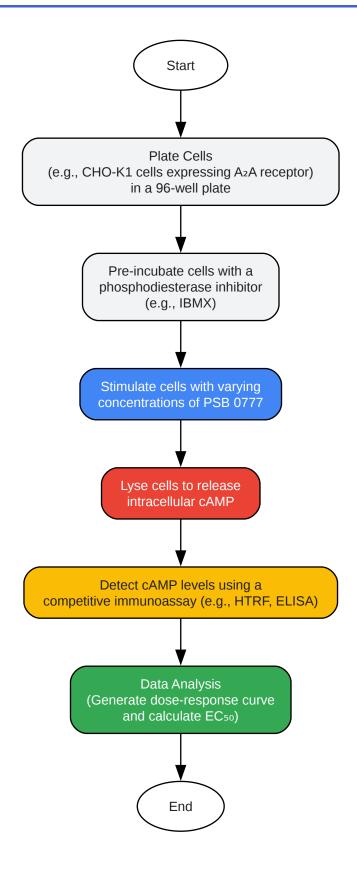
- Membrane Preparation: Homogenize tissue (e.g., rat brain striatum) or cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
- Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ZM 241385 for A₂A receptors), and varying concentrations of PSB 0777.
- Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of PSB 0777 to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for EC50 determination)

This protocol describes a general method for determining the functional potency of PSB 0777 by measuring its effect on intracellular cAMP levels.

Workflow Diagram:





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Caption: General workflow for a cAMP accumulation assay.



Methodology:

- Cell Culture: Culture cells stably or transiently expressing the human adenosine A₂A receptor in a suitable medium and plate them in 96-well plates.
- Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram or IBMX) to prevent the degradation of cAMP.
- Agonist Stimulation: Add varying concentrations of PSB 0777 to the cells and incubate for a specific period to stimulate cAMP production.
- Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.
- cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis: Plot the cAMP concentration against the concentration of PSB 0777 to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

PSB 0777 ammonium salt is a valuable pharmacological tool for studying the adenosine A₂A receptor. Its high potency and selectivity, combined with its distinct pharmacokinetic profile, make it particularly useful for investigating the peripheral roles of the A₂A receptor without the confounding effects of central nervous system activity. This guide provides essential data and procedural outlines to facilitate its effective use in a research setting. For the most accurate and reproducible results, researchers should always refer to the detailed methodologies in the primary literature.

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